3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is a heterocyclic compound that belongs to the class of triazolo-pyrazines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features and biological activities.
This compound can be classified under the following categories:
The synthesis and characterization of this compound have been documented in various scientific literature, emphasizing its relevance in organic and medicinal chemistry .
The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one has been achieved through several methods. A common approach involves the following steps:
The molecular structure of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one features a triazole ring fused to a pyrazine moiety. Key structural data includes:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, confirming its conformation and spatial arrangement .
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one participates in various chemical reactions that are pivotal for its functionalization:
These reactions are crucial for modifying the compound to improve its pharmacological profiles or to develop new derivatives with specific activities .
The mechanism of action for compounds like 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one often involves interactions at the molecular level with biological targets:
This mechanism highlights its potential as an anticancer agent.
Key physical and chemical properties of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one include:
These properties are essential for determining the compound's suitability for various applications in drug formulation and development .
The primary applications of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one include:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .
The synthesis of the 3-(trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one scaffold relies on multistep strategies that balance yield, purity, and functional group compatibility. A patented route (CN102796104A) begins with ethyl trifluoroacetate, which undergoes hydrazinolysis to yield trifluoroacetohydrazide (II). Subsequent reaction with chloroacetyl chloride and NaOH at 10°C forms intermediate III (2-chloro-N'-(2,2,2-trifluoroacetyl)acetohydrazide). Cyclodehydration using P₂O₅ in chlorobenzene generates oxadiazole IV, followed by ethylenediamine-mediated ring-opening/ring-closure at −20°C to afford aminotriazole V. Final HCl-catalyzed cyclization delivers the target scaffold in 82% yield after crystallization from ethanol [8]. This method achieves high regioselectivity by exploiting the nucleophilicity of the triazole nitrogen and the electrophilicity of the carbonyl carbon.
Alternative modifications include reacting the scaffold’s secondary amine with isocyanates to form N-acyl derivatives (e.g., RB1–RB9 series), enabling anticancer agent discovery. This one-pot reaction uses dichloromethane (DCM) and triethylamine (TEA) at room temperature, achieving yields up to 95% without epimerization [4].
Table 1: Key Intermediates in Scaffold Synthesis [8]
Intermediate | Structure | Key Reaction Conditions | Yield (%) |
---|---|---|---|
II | CF₃C(O)NHNH₂ | Hydrazine hydrate, 20°C, 1 h | 89 |
III | CF₃C(O)NHNHCOCH₂Cl | Chloroacetyl chloride, 10°C, 3 h | 76 |
IV | 5-(Trifluoromethyl)-1,2,4-oxadiazole | P₂O₅, chlorobenzene, reflux, 4 h | 81 |
V | 1-(2-Aminoethyl)-4-(trifluoromethyl)-1H-1,2,3-triazol-5-amine | Ethylenediamine, −20°C, 6 h | 78 |
VI (Scaffold) | Target compound | Conc. HCl, reflux, 3 h; crystallization | 82 |
The trifluoromethyl (CF₃) group significantly influences the scaffold’s metabolic stability and bioactivity, but its strong electron-withdrawing nature complicates direct modification. Regioselective strategies focus on indirect functionalization via precursor manipulation or protecting group tactics during scaffold assembly. In intermediate III synthesis, slow addition of chloroacetyl chloride at 10°C minimizes N-chloroacetylation byproducts, preserving the CF₃ group’s integrity [8]. For late-stage derivatization, the CF₃ group’s steric bulk directs electrophilic attacks to N⁷ of the pyrazine ring, enabling chemoselective N-acylation or alkylation without competing reactions at the CF₃ site [4] [8].
O-Acyl oximes serve as masked carbonyl partners for transition metal-catalyzed C–H functionalization near the CF₃ group. Under copper catalysis, these oximes undergo α C(sp³)–H activation, allowing annulations that form fused triazolopyrazines without degrading the CF₃ moiety. This method avoids external oxidants, enhancing functional group tolerance [10].
Catalytic cyclization is pivotal for constructing the triazolo[4,3-a]pyrazine core. Key systems include:
Table 2: Catalytic Systems for Heterocycle Formation
Catalyst | Substrate | Product | Conditions | Efficiency |
---|---|---|---|---|
Rh₂(OAc)₄ | Pyridotriazole | Imidazo[1,5-a]pyridine | DCE, 80°C, 12 h | 70–85% yield |
CuI/O₂ | Pyridotriazole + Alkyne | Indolizine | Toluene, 80°C, 6 h | 65–92% yield |
HCl | Aminotriazole V | Triazolo[4,3-a]pyrazine | Reflux, 3 h | 82% yield |
Pd/C (H₂) | Nitro intermediates | Aminopyrazines | MeOH, 25°C, 12 h | Quantitative reduction |
Industrial production of 3-(trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one integrates solvent reduction, catalyst recycling, and step economy:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1